Home > Products > Screening Compounds P80287 > Repaglinide, (-)-
Repaglinide, (-)- - 147852-26-4

Repaglinide, (-)-

Catalog Number: EVT-280061
CAS Number: 147852-26-4
Molecular Formula: C27H36N2O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Repaglinide, (-)-, is a Repaglinide impurity where only the R-enantiomer showed weak hypoglycemic activity.
Future Directions
  • Exploring Novel Applications: Given its unique mechanism of action and potential in influencing intracellular calcium levels, further research is warranted to explore novel applications of Repaglinide, (-)- beyond its traditional use in diabetes. [] This may include investigating its potential in areas like male infertility, neurological disorders, and other conditions where calcium signaling plays a crucial role.

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a widely prescribed oral antidiabetic drug classified as a biguanide. It primarily functions by improving insulin sensitivity in peripheral tissues, reducing hepatic glucose production, and decreasing intestinal glucose absorption. []

Relevance: Metformin hydrochloride is frequently co-administered with (-)-Repaglinide in the management of type 2 diabetes due to their complementary mechanisms of action. This combination therapy effectively targets both fasting and postprandial hyperglycemia. Fixed-dose combination tablets containing both drugs are available, offering improved patient adherence and potentially enhancing glycemic control. [, , ]

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic drugs and acts as an insulin sensitizer. It primarily exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. []

Relevance: Combining pioglitazone with (-)-Repaglinide has demonstrated superior glycemic control in type 2 diabetes patients compared to monotherapy with either agent. This combination therapy leverages their distinct mechanisms – pioglitazone enhances insulin sensitivity, while (-)-Repaglinide stimulates insulin secretion, resulting in comprehensive blood glucose management. []

Glimepiride

Compound Description: Glimepiride is a second-generation sulfonylurea drug commonly used in type 2 diabetes management. It stimulates insulin secretion from pancreatic β-cells by binding to and closing ATP-sensitive potassium channels (K-ATP channels) on the β-cell membrane. []

Relevance: Both glimepiride and (-)-Repaglinide belong to the class of insulin secretagogues, albeit with different chemical structures and binding affinities to K-ATP channels. This similarity in their mechanism of action highlights the importance of accurate drug screening in cases of suspected overdose, as conventional sulfonylurea screening methods may not detect (-)-Repaglinide or other non-sulfonylurea secretagogues. []

Nateglinide

Compound Description: Nateglinide, like (-)-Repaglinide, belongs to the meglitinide class of antidiabetic drugs. It acts as a rapid and short-acting insulin secretagogue by binding to K-ATP channels on pancreatic β-cells, stimulating insulin release in response to meals. [, , ]

Troglitazone

Compound Description: Troglitazone, a thiazolidinedione like pioglitazone, acts as an insulin sensitizer by activating PPARγ. This action improves insulin sensitivity in peripheral tissues, leading to enhanced glucose uptake and utilization. []

Canagliflozin

Compound Description: Canagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a newer class of antidiabetic drugs. It works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels. []

Relevance: Canagliflozin represents a different class of antidiabetic drugs compared to (-)-Repaglinide. While canagliflozin acts independently of insulin by promoting glucose excretion, (-)-Repaglinide directly stimulates insulin secretion. Interestingly, canagliflozin's potential for drug-drug interactions is minimal, even though it exhibits weak inhibition of CYP3A4, the enzyme also involved in (-)-Repaglinide metabolism. []

Rifampicin

Compound Description: Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4. It is primarily used as a first-line treatment for tuberculosis and certain other bacterial infections. []

Relevance: Co-administration of rifampicin with (-)-Repaglinide can significantly reduce (-)-Repaglinide's systemic exposure due to rifampicin's induction of CYP3A4, the enzyme responsible for a portion of (-)-Repaglinide's metabolism. This interaction necessitates careful monitoring and dose adjustment of (-)-Repaglinide to maintain glycemic control. []

Fluvastatin

Compound Description: Fluvastatin is a member of the statin family, primarily prescribed to lower cholesterol levels and manage cardiovascular risks. It exerts its lipid-lowering effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. []

Relevance: Fluvastatin has been shown to increase the oral bioavailability of (-)-Repaglinide by inhibiting both CYP3A4, the enzyme involved in (-)-Repaglinide metabolism, and P-glycoprotein, a drug efflux transporter. This interaction necessitates close monitoring for potential hypoglycemia when using both medications concurrently. []

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

Compound Description: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a key intermediate in the synthesis of (-)-Repaglinide. []

Relevance: This compound represents a crucial building block in the production of (-)-Repaglinide. Efficient and scalable synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of (-)-Repaglinide manufacturing. []

Summary of Related Compounds

| Compound | Relevance to (-)-Repaglinide ||----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|| Metformin Hydrochloride | Frequently co-administered for synergistic blood glucose control in type 2 diabetes. Fixed-dose combinations are available. [, , ] || Pioglitazone | Combined therapy with (-)-Repaglinide demonstrates superior glycemic control compared to monotherapy, targeting both insulin resistance and impaired insulin secretion. [] || Glimepiride | Similar mechanism of action as (-)-Repaglinide, highlighting the importance of accurate drug screening for potential overdoses. [] || Nateglinide | Shares a similar mechanism of action and therapeutic use with (-)-Repaglinide for managing type 2 diabetes, but may have different pharmacokinetic and pharmacodynamic properties. [, , ] || Troglitazone | Similar to pioglitazone, combination therapy with (-)-Repaglinide showed promise in managing type 2 diabetes, but troglitazone was withdrawn from the market due to hepatotoxicity. [] || Canagliflozin | Represents a different class of antidiabetic drugs with minimal drug-drug interaction potential, including with CYP3A4, an enzyme involved in (-)-Repaglinide metabolism. [] || Rifampicin | Can significantly reduce (-)-Repaglinide's systemic exposure through CYP3A4 induction, requiring careful monitoring and dose adjustment of (-)-Repaglinide. [] || Fluvastatin | Enhances the oral bioavailability of (-)-Repaglinide by inhibiting CYP3A4 and P-glycoprotein, increasing the risk of hypoglycemia. [] || (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | A key intermediate in the synthesis of (-)-Repaglinide, its efficient production directly impacts the overall yield and cost-effectiveness of (-)-Repaglinide manufacturing. [] |

Classification

Repaglinide is classified as an antidiabetic medication, specifically targeting the pancreatic ATP-sensitive potassium channels to enhance insulin secretion in response to glucose levels. It is categorized under the broader class of insulin secretagogues and is often prescribed for patients who require rapid control of blood glucose levels postprandially .

Synthesis Analysis

The synthesis of Repaglinide involves multiple steps that utilize various chemical reactions. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with the reaction of 2-ethoxybenzoic acid and a suitable amine to form an amide bond.
  2. Formation of Key Intermediates: A critical intermediate is formed through the reaction of a piperidine derivative with a substituted phenyl compound.
  3. Final Coupling: The final step involves coupling these intermediates in the presence of coupling agents to yield Repaglinide.

Technical Parameters

  • Reagents: Common reagents include acyl chlorides for amide formation and solvents like dichloromethane or dimethylformamide.
  • Conditions: Reactions typically require controlled temperatures and may involve catalytic conditions to enhance yield and purity.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques .
Molecular Structure Analysis

The molecular structure of Repaglinide features a complex arrangement that includes:

  • A benzoic acid moiety linked to an ethoxy group.
  • A piperidine ring which contributes to its biological activity.
  • The stereochemistry is significant, with the (-)-enantiomer being pharmacologically active.

Structural Data

  • IUPAC Name: 2-ethoxy-4-({[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]carbamoyl}methyl)benzoic acid
  • InChI Key: FAEKWTJYAYMJKF-QHCPKHFHSA-N
  • SMILES Notation: CCOC(=O)c1ccc(c(c1)C(=O)N(C)C(C)C2CCCN2)C(=O)O .
Chemical Reactions Analysis

Repaglinide undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Metabolism: It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9), leading to several metabolites, including M1 (aromatic amine derivative) and M2 (dicarboxylic acid derivative).
  2. Elimination Pathways: Approximately 90% of Repaglinide is eliminated via feces, with less than 2% excreted unchanged in urine .

Relevant Technical Details

  • Half-life: Approximately 1 hour, indicating rapid metabolism.
  • Clearance Rate: Ranges from 33 to 38 L/hour following intravenous administration .
Mechanism of Action

Repaglinide's mechanism of action centers on its ability to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner:

  • ATP-Sensitive Potassium Channels: By inhibiting these channels, Repaglinide causes depolarization of the cell membrane.
  • Calcium Influx: This depolarization leads to the opening of voltage-gated calcium channels, resulting in increased intracellular calcium levels.
  • Insulin Secretion: The elevated calcium levels promote the exocytosis of insulin granules, thus enhancing insulin release when blood glucose levels are high .
Physical and Chemical Properties Analysis

Repaglinide exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water but soluble in organic solvents such as ethanol and methanol.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Reported melting point ranges around 114–116 °C .

Additional Properties

  • Bioavailability: Approximately 56% following oral administration.
  • Volume of Distribution: Approximately 31 L after intravenous administration .
Applications

Repaglinide is primarily used in clinical settings for:

  1. Management of Type 2 Diabetes Mellitus: It helps control postprandial blood glucose levels effectively.
  2. Combination Therapy: Often used alongside other antidiabetic medications for improved glycemic control.
  3. Research Applications: Studied for its effects on pancreatic function and potential implications in metabolic disorders.

Properties

CAS Number

147852-26-4

Product Name

Repaglinide, (-)-

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AG-EE 624ZW; Repaglinide specified impurity E; Repaglinide, (-)-

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.